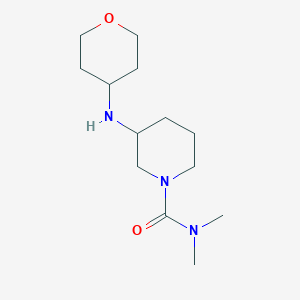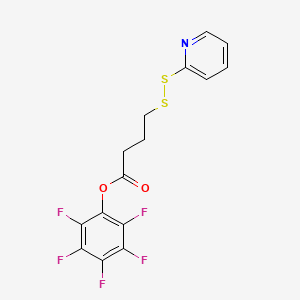
2,5-Dibromo-3-(difluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dibromo-3-(difluoromethyl)thiophene” is a chemical compound with the CAS Number: 2149589-79-5 . It has a molecular weight of 291.94 .
Synthesis Analysis
The synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene has been reported via a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-3-(difluoromethyl)thiophene” can be represented by the formula C4H2Br2F2S .Chemical Reactions Analysis
“2,5-Dibromothiophene” polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5-thienylene) . It has been used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .Mecanismo De Acción
The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dibromo-3-(difluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F2S/c6-3-1-2(5(8)9)4(7)10-3/h1,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMUJQXXHVIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-(difluoromethyl)thiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

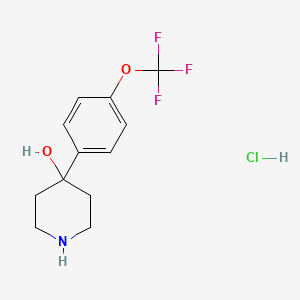
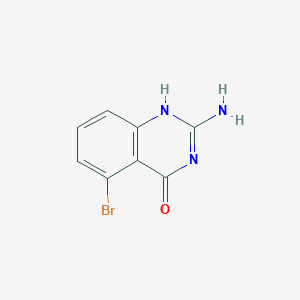
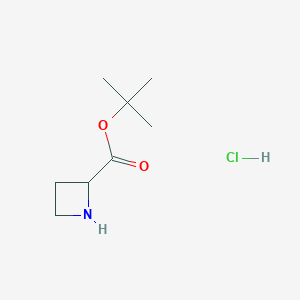
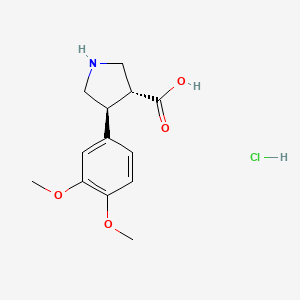
![4-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064590.png)
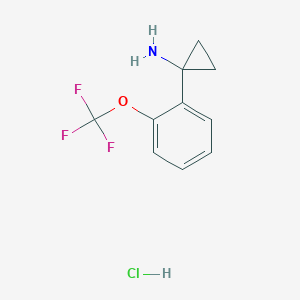

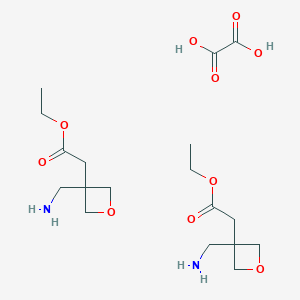
![Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8064610.png)
![1-[(4-Methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8064616.png)

![6-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B8064628.png)
